molecular formula C22H25N5O2S B14973205 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide

Cat. No.: B14973205
M. Wt: 423.5 g/mol
InChI Key: ILJUHMHQKNDAEJ-UHFFFAOYSA-N
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Description

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{6-[(4-METHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-2-YL}ACETAMIDE is a complex organic compound with a unique structure that combines elements of cyclohexene, triazolopyridazine, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{6-[(4-METHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-2-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of cyclohexene with ethylamine to form 2-(1-cyclohexenyl)ethylamine. This intermediate is then reacted with 4-methoxyphenylacetic acid to form N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{6-[(4-METHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-2-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{6-[(4-METHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-2-YL}ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{6-[(4-METHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide: This compound shares a similar structure but lacks the triazolopyridazine moiety.

    2-(1-Cyclohexenyl)ethylamine: An intermediate in the synthesis of the target compound.

    4-Methoxyphenylacetic acid: Another intermediate used in the synthesis.

Uniqueness

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{6-[(4-METHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-2-YL}ACETAMIDE is unique due to its combination of cyclohexene, triazolopyridazine, and acetamide moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H25N5O2S

Molecular Weight

423.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[6-(4-methylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide

InChI

InChI=1S/C22H25N5O2S/c1-16-7-9-18(10-8-16)30-21-12-11-19-24-26(22(29)27(19)25-21)15-20(28)23-14-13-17-5-3-2-4-6-17/h5,7-12H,2-4,6,13-15H2,1H3,(H,23,28)

InChI Key

ILJUHMHQKNDAEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=NN3C(=NN(C3=O)CC(=O)NCCC4=CCCCC4)C=C2

Origin of Product

United States

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